molecular formula C12H13IN2O2 B592254 Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-48-5

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B592254
CAS No.: 877060-48-5
M. Wt: 344.152
InChI Key: ZCUUSJHYRNBFJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves several steps. One common method starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . The reaction conditions typically involve the use of a base to facilitate the conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can be compared with other similar compounds, such as:

  • 1-Boc-3-iodo-5-azaindole
  • 2-Methyl-2-propanyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
  • 1-tert-butyloxycarbonyl-3-iodo-1H-pyrrolo[3,2-C]pyridine

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .

Properties

IUPAC Name

tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSJHYRNBFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722866
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-48-5
Record name 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877060-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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